Phthalimide-PEG2-Boc: A Comprehensive Technical Guide for Researchers
Phthalimide-PEG2-Boc: A Comprehensive Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the chemical properties, synthesis, and reactivity of Phthalimide-PEG2-Boc, a heterobifunctional linker of significant interest to researchers, scientists, and drug development professionals. This document outlines its core chemical attributes, provides detailed experimental protocols for its modification, and presents logical workflows for its application in complex molecular synthesis.
Core Chemical Properties
Phthalimide-PEG2-Boc, with the CAS number 1596368-98-7, is a versatile chemical tool widely utilized in the fields of medicinal chemistry and materials science.[1][2][3] Its structure incorporates three key functional components: a phthalimide (B116566) group, a hydrophilic di(ethylene glycol) (PEG2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination allows for the sequential and controlled introduction of different molecular entities, making it a valuable building block in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative data for Phthalimide-PEG2-Boc.
| Chemical Identifier | Value |
| IUPAC Name | tert-butyl (2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethyl)carbamate |
| CAS Number | 1596368-98-7 |
| Molecular Formula | C₁₇H₂₂N₂O₆[3] |
| Molecular Weight | 350.37 g/mol [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOC(=O)NC(C)(C)C |
| Physical & Chemical Properties | Description |
| Appearance | Predicted to be a white to off-white solid or a viscous oil. |
| Solubility | Predicted to be soluble in a range of organic solvents. The phthalimide group contributes to solubility in solvents like acetone, ethyl acetate (B1210297), and acetonitrile (B52724).[6][7] The PEG linker and Boc group enhance solubility in polar aprotic solvents such as DMSO and DMF, as well as chlorinated solvents like dichloromethane (B109758) (DCM).[8] |
| Stability | The phthalimide group is stable under acidic conditions but can be cleaved by bases and hydrazinolysis.[9] The Boc group is stable to bases and nucleophiles but is readily cleaved under acidic conditions (e.g., TFA, HCl).[4][10] The ether linkages in the PEG chain are generally stable. |
| Storage | For long-term storage, it is recommended to keep the compound at -20°C. For short-term, 4°C is acceptable.[11][12] Shipped at ambient temperature.[3] |
Experimental Protocols
The utility of Phthalimide-PEG2-Boc lies in the selective deprotection of its two terminal functionalities. The following protocols are generalized procedures based on established methods for the deprotection of phthalimide and Boc groups and a plausible synthetic route.
Synthesis of Phthalimide-PEG2-Boc
A common method for the synthesis of N-substituted phthalimides is the Gabriel synthesis or a variation thereof.[9][13] A plausible route for the synthesis of Phthalimide-PEG2-Boc involves the reaction of potassium phthalimide with a suitable Boc-protected amino-PEG2 electrophile or the reaction of phthalic anhydride (B1165640) with Boc-NH-PEG2-amine.[14]
Materials:
-
Phthalic anhydride
-
Boc-NH-PEG2-amine
-
Glacial acetic acid or another suitable solvent like DMF
-
Dean-Stark trap (optional, for azeotropic removal of water)
-
Heating mantle and condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Boc-NH-PEG2-amine and a molar equivalent of phthalic anhydride in a suitable solvent (e.g., glacial acetic acid).
-
Heat the reaction mixture to reflux (typically 120-140°C) for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure Phthalimide-PEG2-Boc.
Deprotection of the Phthalimide Group
The phthalimide group can be removed to liberate a primary amine, most commonly using hydrazine (B178648). An alternative, milder method employs sodium borohydride (B1222165).[15][16]
Method A: Hydrazinolysis [1] Materials:
-
Phthalimide-protected PEG compound
-
Tetrahydrofuran (THF) or another suitable solvent like Ethanol or DMF
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Chloroform (B151607) or Dichloromethane for extraction
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the phthalimide-protected PEG compound (1 equivalent) in THF.
-
Slowly add an excess of aqueous hydrazine (e.g., 40 equivalents) to the solution.[1]
-
Stir the mixture at room temperature for 4-12 hours. A precipitate of phthalhydrazide (B32825) will form.
-
Remove the solvent by rotary evaporation.
-
Add water to the residue and extract the aqueous phase three times with chloroform or dichloromethane.
-
Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure to afford the pure amine.
Method B: Reductive Deprotection [16] Materials:
-
Phthalimide-protected compound
-
2-propanol
-
Sodium borohydride (NaBH₄)
-
Acetic acid
Procedure:
-
Dissolve the phthalimide-protected compound in 2-propanol.
-
Add an excess of sodium borohydride in portions and stir the mixture.
-
After the reduction is complete (monitored by TLC), carefully add acetic acid to quench the excess NaBH₄ and facilitate the release of the primary amine.
-
The product can then be isolated by extraction and purified by chromatography. This method is particularly useful when other functional groups in the molecule are sensitive to hydrazinolysis.[16]
Deprotection of the Boc Group
The Boc group is reliably removed under acidic conditions to yield a primary amine as its corresponding salt.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)
-
Toluene (B28343) for co-evaporation
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.[15]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v) or use a solution of 4M HCl in dioxane.[4][15] If the substrate contains acid-sensitive groups, a scavenger like TIS can be added.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess acid.
-
To remove residual TFA, co-evaporate with toluene (3 times).[15]
-
The resulting amine salt can often be used directly in the next synthetic step or can be neutralized by washing with a mild aqueous base like sodium bicarbonate during an aqueous workup.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations involving Phthalimide-PEG2-Boc.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phthalimide-PEG2-Boc | 生化试剂 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 7. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. Phthalimides [organic-chemistry.org]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 12. Br-PEG2-NH-Boc | CAS:165963-71-3 | Biopharma PEG [biochempeg.com]
- 13. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 14. CN110511176A - Bis(2-phthalimide) amine and preparation method thereof - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
